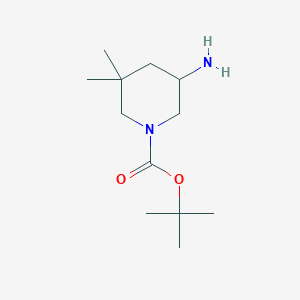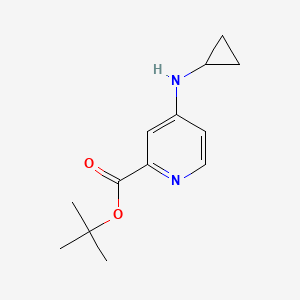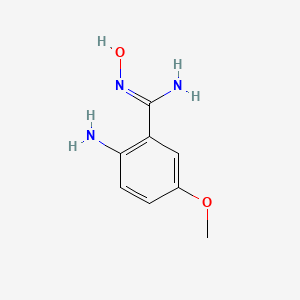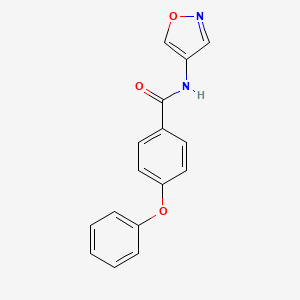![molecular formula C24H23ClFN5O2 B2904997 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877618-11-6](/img/structure/B2904997.png)
3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurine core, which is a type of heterocyclic compound found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups and the tetrahydropyrimidopurine core .Scientific Research Applications
Multi-Target Directed Ligands for Neurodegenerative Diseases
Compounds similar to the one mentioned are explored as multi-target directed ligands (MTDLs) combining adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This dual-target approach is particularly promising for neurodegenerative diseases like Parkinson's, where symptomatic relief and disease-modifying effects are crucial. For example, derivatives designed as dual-target-directed ligands have shown significant potency and selectivity, highlighting their potential as therapeutic agents in neurodegenerative disease management (Załuski et al., 2019).
Tricyclic Xanthine Derivatives for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a closely related class of compounds, aims to develop tricyclic xanthine derivatives with improved water solubility and pharmacological profiles suitable for neurodegenerative disease treatment. These compounds exhibit potent dual-target-directed A1/A2A adenosine receptor antagonism, with several showing triple-target inhibition, including MAO-B. This multi-target approach could offer advantages over single-target therapeutics in treating neurodegenerative conditions (Brunschweiger et al., 2014).
Synthesis and Structural Analysis
The synthesis of related compounds often involves complex chemical processes tailored to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine derivatives from various precursors demonstrates the intricate steps involved in producing such compounds, which are crucial for understanding their interaction with biological targets (Kelley & McLean, 1986).
Future Directions
The future research directions would depend on the potential applications of this compound. If it has biological activity, it might be studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it might be studied for its potential uses in chemical synthesis .
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-14-11-29(19-10-5-4-7-15(19)2)23-27-21-20(30(23)12-14)22(32)31(24(33)28(21)3)13-16-17(25)8-6-9-18(16)26/h4-10,14H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCMJAITTJFRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2904914.png)
![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2904918.png)



![2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride](/img/structure/B2904923.png)

![1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2904925.png)
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)

![3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2904935.png)
